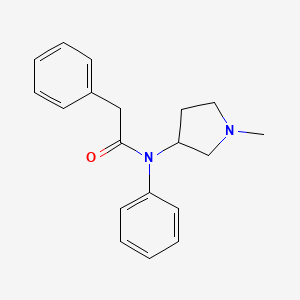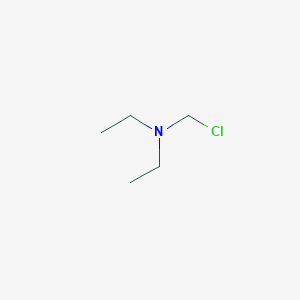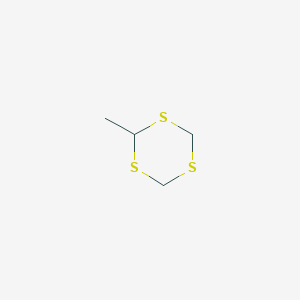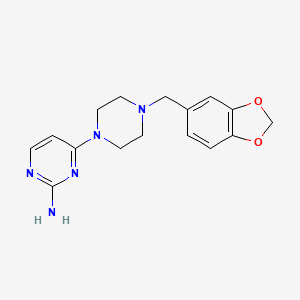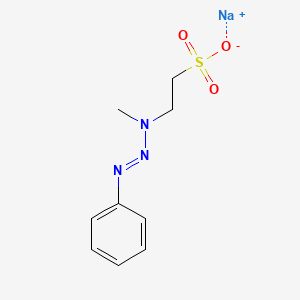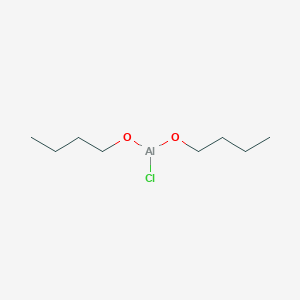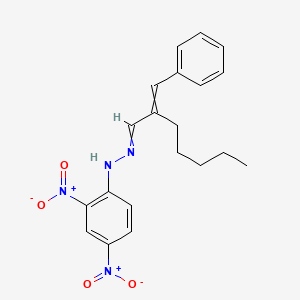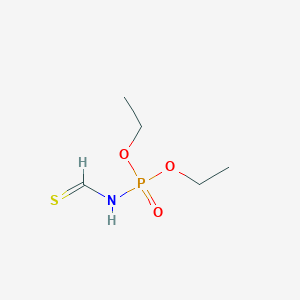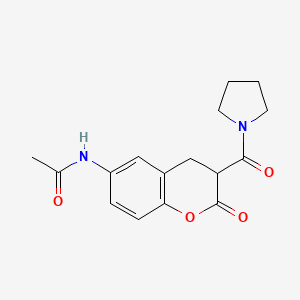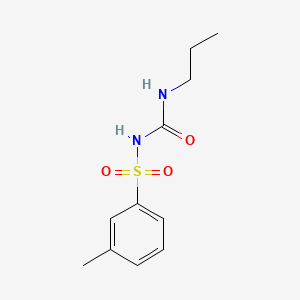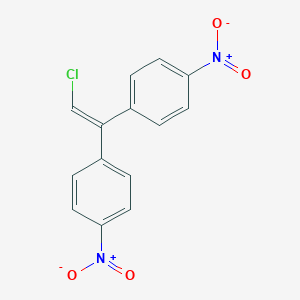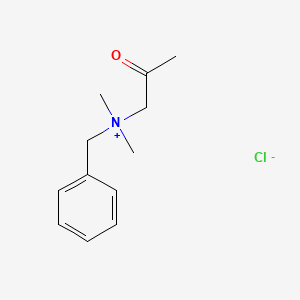
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a chemical compound with the molecular formula C7H7O3P. It is known for its unique structure, which includes a phosphorus atom bonded to an oxygen atom, forming a dioxaphospholane ring.
Preparation Methods
The synthesis of 2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a suitable phosphorus-containing precursor with a diol. One common method involves the reaction of phosphorus trichloride with a diol in the presence of a base, followed by oxidation to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphorus atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
2-Methyl-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one can be compared with other similar compounds, such as:
2-Methyl-1,3,2lambda~5~-dioxaphospholan-2-one: This compound has a similar dioxaphospholane ring structure but differs in its substituents.
2-(Chloromethyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one: This compound contains a chloromethyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a variety of applications .
Properties
CAS No. |
13969-05-6 |
|---|---|
Molecular Formula |
C7H7O3P |
Molecular Weight |
170.10 g/mol |
IUPAC Name |
2-methyl-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H7O3P/c1-11(8)9-6-4-2-3-5-7(6)10-11/h2-5H,1H3 |
InChI Key |
IWDSKRSOCIADMT-UHFFFAOYSA-N |
Canonical SMILES |
CP1(=O)OC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


